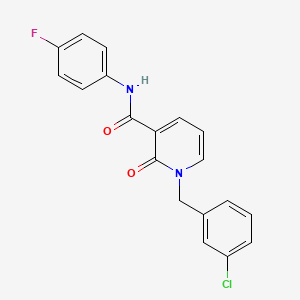

1-(3-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a dihydropyridine derivative with a carboxamide group. Dihydropyridines are often used in medicinal chemistry due to their wide range of biological activities. The presence of chlorobenzyl and fluorophenyl groups might contribute to its lipophilicity and potential biological activity .

Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation in the dihydropyridine ring. The electron-withdrawing carboxamide group might contribute to the stability of the compound .Chemical Reactions Analysis

Dihydropyridines are known to undergo a variety of reactions, including oxidation to yield pyridines, reduction to yield piperidines, and various substitutions at the 3 and 4 positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its purity, crystal structure, and the presence of any solvents or impurities .Wissenschaftliche Forschungsanwendungen

1. Met Kinase Inhibition

The compound 1-(3-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide falls under the category of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which have been identified as potent and selective Met kinase inhibitors. These compounds show improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. Analogs of this compound demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, paving the way for clinical trials due to their favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

2. Spectroscopic Investigation

The chemical structure of this compound, being a part of the dihydronicotinamide family, has been studied using spectroscopic methods. These studies help in understanding the electronic structure and the conformation of the molecule, which are crucial for its biological activities. The absorption characteristics of similar compounds have been observed around 340 nm, indicating effective conjugation between the dihydropyridine and carboxamide π-system, which is essential for their activity (Fischer et al., 1988).

3. Application in Synthesis of Carboxamides

Compounds with a structure similar to this compound are used in the synthesis of carboxamides. The reaction with carboxylic acids and amines yields carboxamides, which are significant in various chemical and pharmaceutical applications (Mukaiyama et al., 1976).

4. Role in Antibacterial Activity

Analogues of this compound have shown significant antibacterial activity. The structural modifications in these compounds, like substituting the cyclic amino group, have been linked to enhanced antibacterial properties. These findings are crucial for developing new antibacterial agents (Egawa et al., 1984).

5. Synthesis and Characterization in Polymer Chemistry

In polymer chemistry, derivatives of dihydropyridine, similar to the compound , are used in synthesizing and characterizing novel aromatic polyamides. These polyamides are significant due to their high thermal stability, solubility in organic solvents, and ability to form flexible films, which have various industrial applications (Hsiao et al., 1999).

6. Potential Antitubercular Activity

Recent studies have indicated that derivatives of 1,4-dihydropyridine-3,5-dicarboxamide, akin to the compound , show significant anti-tubercular activity. These compounds have been designed and synthesized, showing a good ability to inhibit mycobacterium tuberculosis growth, which is critical in the fight against tuberculosis (Iman et al., 2015).

7. Anticonvulsant Activity

The structure of this compound is similar to certain enaminones that have been studied for their anticonvulsant properties. Understanding the crystal structure of these molecules helps in elucidating their potential as anticonvulsant agents (Kubicki et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O2/c20-14-4-1-3-13(11-14)12-23-10-2-5-17(19(23)25)18(24)22-16-8-6-15(21)7-9-16/h1-11H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSUDZLGCGNWGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)

![[1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2920388.png)

![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2920391.png)

![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)

![2-[2-(Difluoromethoxy)phenyl]acetaldehyde](/img/structure/B2920404.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2920405.png)